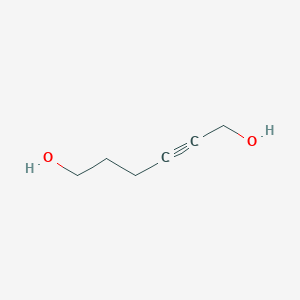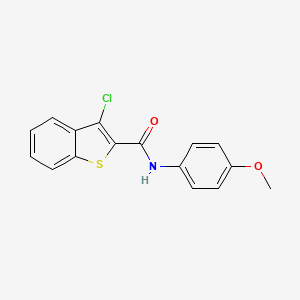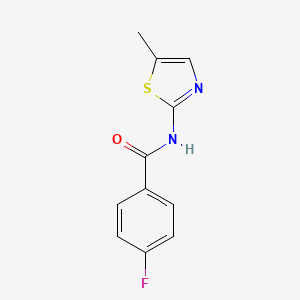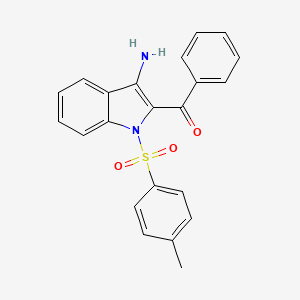
N,N'-Bis(2,4-dinitrophenyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is a chemical compound with the molecular formula C14H12N6O8. It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an ethylenediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2,4-dinitrophenyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Reduction: The major product is N,N’-Bis(2,4-diaminophenyl)ethylenediamine.
Substitution: The products depend on the substituent introduced, such as N,N’-Bis(2,4-dimethoxyphenyl)ethylenediamine when methoxide is used.
Scientific Research Applications
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethylenediamine backbone provides a flexible framework for binding to various targets, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-nitrophenyl)ethylenediamine: Similar structure but with fewer nitro groups, leading to different reactivity and applications.
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Contains ethyl groups instead of hydrogen atoms on the ethylenediamine backbone, affecting its chemical properties.
Uniqueness
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is unique due to the presence of two 2,4-dinitrophenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
29549-98-2 |
|---|---|
Molecular Formula |
C14H12N6O8 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
N,N'-bis(2,4-dinitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12N6O8/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16-12-4-2-10(18(23)24)8-14(12)20(27)28/h1-4,7-8,15-16H,5-6H2 |
InChI Key |
TWJKYTHXLSWGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)



![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)








![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
